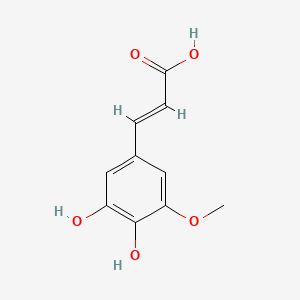
5-Hydroxyferulic acid
概要
説明
5-Hydroxyferulic acid is a hydroxycinnamic acid derivative, specifically a hydroxylated form of ferulic acid. It is a precursor in the biosynthesis of sinapic acid, which is an important compound in plant cell wall biosynthesis . The compound is known for its antioxidant properties and is found in various plants, including maize and barley .
作用機序
Target of Action
5-Hydroxyferulic acid is a hydroxycinnamic acid and a metabolite of the phenylpropanoid pathway . It is a precursor in the biosynthesis of sinapic acid . The primary target of this compound is the enzyme ferulate 5-hydroxylase (F5H), which is responsible for its formation from ferulic acid .
Mode of Action
This compound is formed from ferulic acid by the action of the specific enzyme ferulate 5-hydroxylase (F5H) . It is also a COMT non-esterified substrate .
Biochemical Pathways
The phenylpropanoid pathway is involved in the biosynthesis of this compound. Phenylalanine is first converted to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL). A series of enzymatic hydroxylations and methylations leads to coumaric acid, caffeic acid, ferulic acid, this compound, and sinapic acid .
Result of Action
The action of this compound leads to the biosynthesis of sinapic acid . Sinapic acid is an important compound involved in plant defense and UV protection.
生化学分析
Biochemical Properties
5-Hydroxyferulic acid is involved in several biochemical reactions, primarily in the phenylpropanoid pathway. It is synthesized from ferulic acid through the enzymatic action of ferulate 5-hydroxylase (F5H) . This enzyme catalyzes the hydroxylation of ferulic acid to produce this compound. Subsequently, this compound can be converted into sinapic acid by the enzyme caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) . These reactions are essential for the biosynthesis of lignin, a major component of plant cell walls .
Cellular Effects
This compound exhibits various effects on cellular processes. It acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage . Additionally, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and inhibits the activity of enzymes involved in oxidative stress and inflammation . For example, this compound can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the cellular defense against oxidative stress . These interactions contribute to the compound’s protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its bioactivity . Long-term studies have shown that this compound can exert sustained protective effects on cellular function, particularly in models of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, this compound may cause adverse effects, including toxicity and oxidative damage . Studies have shown that there is a threshold dose above which the protective effects of this compound diminish, and toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a key metabolic pathway in plants . This pathway begins with the conversion of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Through a series of enzymatic reactions, cinnamic acid is converted to ferulic acid, which is then hydroxylated by ferulate 5-hydroxylase to produce this compound . The compound can further undergo methylation by COMT to form sinapic acid . These metabolic reactions are crucial for the biosynthesis of lignin and other phenolic compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells is influenced by its interactions with cellular proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species .
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxyferulic acid can be synthesized from ferulic acid through the action of the enzyme ferulate 5-hydroxylase (F5H). This enzyme catalyzes the hydroxylation of ferulic acid at the 5-position . The reaction typically occurs under mild conditions, often in an aqueous medium, and requires the presence of molecular oxygen and cofactors such as NADPH.
Industrial Production Methods
Industrial production of this compound is less common compared to its precursor, ferulic acid. it can be produced through biotechnological methods involving the use of genetically modified microorganisms that express the ferulate 5-hydroxylase enzyme. These microorganisms can convert ferulic acid, which is abundant in agricultural waste products, into this compound under controlled fermentation conditions .
化学反応の分析
Types of Reactions
5-Hydroxyferulic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acid chlorides and alcohols are often used in esterification and etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers of this compound.
科学的研究の応用
5-Hydroxyferulic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Its antioxidant properties make it a subject of study in cellular protection and aging research.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
類似化合物との比較
Similar Compounds
Ferulic Acid: The precursor of 5-Hydroxyferulic acid, known for its antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activities.
Sinapic Acid: A downstream product in the biosynthesis pathway, also possessing antioxidant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which enhances its antioxidant capacity compared to its precursor, ferulic acid. This unique structure allows it to form more stable radicals, making it more effective in neutralizing ROS .
特性
IUPAC Name |
(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWTVLDSKSYLW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347297 | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110642-42-7, 1782-55-4 | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110642-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1782-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3LZY3E4HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 °C | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



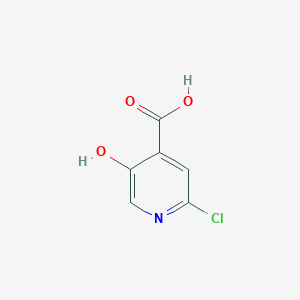
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
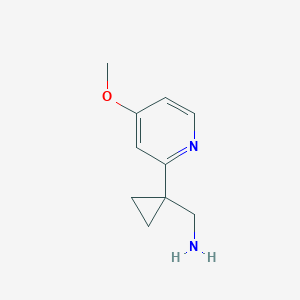



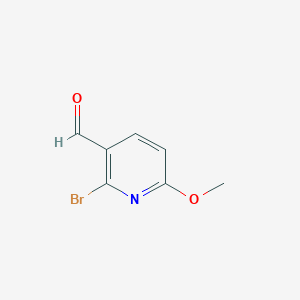
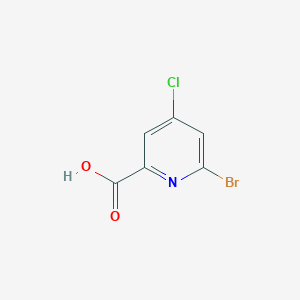

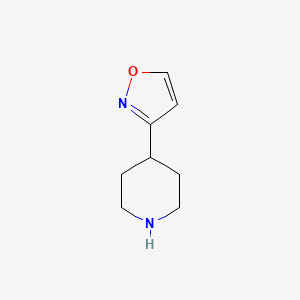
![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)


